![molecular formula C9H6F2O B1419763 2,2-Difluoro-2,3-dihydro-1H-inden-1-one CAS No. 874279-86-4](/img/structure/B1419763.png)
2,2-Difluoro-2,3-dihydro-1H-inden-1-one
Overview
Description
2,2-Difluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6F2O . It has a molecular weight of 168.14 g/mol . The IUPAC name for this compound is 2,2-difluoro-3H-inden-1-one . The compound is represented by the canonical SMILES notation C1C2=CC=CC=C2C(=O)C1(F)F .
Molecular Structure Analysis
The InChI code for 2,2-Difluoro-2,3-dihydro-1H-inden-1-one is 1S/C9H6F2O/c10-9(11)5-6-3-1-2-4-7(6)8(9)12/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure. The InChIKey, which is a hashed version of the full InChI, is XMKSUSDXUVEUJT-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Difluoro-2,3-dihydro-1H-inden-1-one include a molecular weight of 168.14 g/mol, a topological polar surface area of 17.1 Ų, and a complexity of 213 . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . The compound is represented by the canonical SMILES notation C1C2=CC=CC=C2C(=O)C1(F)F .
Scientific Research Applications
Antibacterial and Antifungal Properties
“2,2-Difluoro-2,3-dihydro-1H-inden-1-one” derivatives have been synthesized and studied for their potential antibacterial and antifungal properties. These compounds have shown potent activity against a range of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Proteus vulgaris, and fungal agents like Aspergillus niger and Candida albicans .
Organic Solar Cells
Derivatives of “2,2-Difluoro-2,3-dihydro-1H-inden-1-one” have been incorporated into the core of photovoltaic devices. This incorporation aims to achieve higher current and reduced energy loss in nonfullerene solar cells, thereby improving the power conversion efficiency and fill factor of batteries .
Synthesis of Halo-Aryl and Heterocyclic Compounds
The compound has been used in the synthesis of halo-aryl and heterocyclic labelled derivatives. These derivatives have been synthesized using methods such as grinding, stirring, and ultrasound irradiation, with the ultrasound technique proving particularly satisfactory in terms of time and synthetic performance .
Pharmacological Properties
The structure of “2,3-dihydro-1H-inden-1-one” exhibits a profile of pharmacological properties. Compounds containing this structure have shown activities such as anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer’s disease .
Fluorinated Compounds in Medicinal Chemistry
The presence of fluorine atoms in drug molecules can dramatically change their properties. Fluorinated compounds, in general, possess a broad range of medicinal properties, and “2,2-Difluoro-2,3-dihydro-1H-inden-1-one” is no exception. It has been associated with activities like anticancer, anesthetics, antibacterial, antiviral, antimalarial, antidepressants, and more .
Amino Acid Drug Development
The compound has been mentioned in the context of research and development of amino acid drugs. It represents a novel and undeveloped strategy for the construction of 2-fluorofuran derivatives, which are important in the development of new pharmaceuticals .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for developing new therapeutic agents .
Mode of Action
It is known to be an electron-deficient molecule . This property allows it to participate in reactions such as the Knoevenagel condensation reaction with aldehydes . This reaction extends product absorption to the near-infrared region through intramolecular charge transfer between strongly electron-donating molecules and strong electron acceptor molecules .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
Its molecular weight is 16814 , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
It is used as a building block to prepare non-fullerene acceptors (nfas) for highly efficient organic photovoltaic devices .
properties
IUPAC Name |
2,2-difluoro-3H-inden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-9(11)5-6-3-1-2-4-7(6)8(9)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKSUSDXUVEUJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280303 | |
Record name | 2,2-Difluoro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501280303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2,3-dihydro-1H-inden-1-one | |
CAS RN |
874279-86-4 | |
Record name | 2,2-Difluoro-2,3-dihydro-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874279-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501280303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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